Rebaudioside A is under investigation in clinical trial NCT03510624 (Acute Effect of Rebaudioside A on Glucose Excursion During an Oral Glucose Tolerance Test in Type 2 Diabetes Mellitus).
Rebaudioside A is a natural product found in Bos taurus and Stevia rebaudiana with data available.
See also: Stevia rebaudiuna Leaf (part of).
Rebaudioside A
CAS No.: 58543-16-1
Cat. No.: VC0541149
Molecular Formula: C44H70O23
Molecular Weight: 967.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58543-16-1 |
---|---|
Molecular Formula | C44H70O23 |
Molecular Weight | 967.0 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Standard InChI | InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 |
Standard InChI Key | HELXLJCILKEWJH-NCGAPWICSA-N |
Isomeric SMILES | C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES | CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Canonical SMILES | CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Appearance | Solid powder |
Melting Point | 242 - 244 °C |
Introduction
Chemical Structure and Properties of Rebaudioside A
Rebaudioside A (C₄₄H₇₀O₂₃) is a diterpenoid glycoside composed of a steviol aglycone core and four glucose molecules. The steviol backbone consists of a ent-kaurene structure with hydroxyl and carboxyl groups at positions 13 and 19, respectively . The glucose residues are attached via β-1,2 and β-1,3 glycosidic bonds, contributing to RA’s stability and solubility in aqueous solutions .
Structural Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm RA’s structure as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(4-O-α-D-glucopyranosyl-β-D-glucopyranosyl) ester] . This configuration distinguishes RA from other steviol glycosides, such as Stevioside and Rebaudioside C, by the presence of an additional α-1,4-glucosyl moiety .
Table 1: Physicochemical Properties of Rebaudioside A
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₄H₇₀O₂₃ | |
Molecular Weight | 967.0 g/mol | |
Solubility | 1.2 g/L (water, 25°C) | |
Sweetness Intensity | 250–450× sucrose | |
Melting Point | 242–244°C |
Production Methods: Enzymatic and Fermentative Approaches
Enzymatic Modification
A two-step enzymatic process using cyclodextrin glycosyltransferase (CGTase) and glucoamylase converts RA into mono-α-1,4-glucosylated derivatives (RA1G), enhancing its sensory profile . Optimal conditions include:
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Transglycosylation: 2 U/mL CGTase, 82.5 mg/mL β-cyclodextrin, and 82.5 mg/mL RA at 60°C for 5 hours (87.8% conversion) .
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Hydrolysis: 1.5 U/mL glucoamylase at 60°C for 3 hours (53.3% RA1G yield) .
This method reduces bitterness and aftertaste, making RA1G suitable for commercial products .
Fermentative Production
Yarrowia lipolytica, engineered to express Stevia rebaudiana metabolic pathways, produces fermentative RA with >99% purity . Key advantages include:
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Scalability and reduced reliance on plant extraction.
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Compliance with Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifications .
Table 2: Comparative Analysis of RA Production Methods
Method | Yield | Purity | Cost Efficiency |
---|---|---|---|
Plant Extraction | 4–8% | 95–98% | Low |
Enzymatic Modification | 53.3% | 99% | Moderate |
Fermentation | 12 g/L | >99% | High |
Applications in Food and Pharmaceuticals
Food Industry
RA is approved as a general-purpose sweetener in over 150 countries. Its heat stability (up to 200°C) makes it ideal for baked goods, while its non-cariogenic properties benefit oral hygiene products .
Regulatory Status and Future Directions
RA is Generally Recognized as Safe (GRAS) by the U.S. FDA and complies with JECFA specifications. Ongoing research focuses on:
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